molecular formula C17H14N4O2S B2604704 (E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874464-25-2

(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B2604704
M. Wt: 338.39
InChI Key: VYQBGVCCKRRQEM-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a complex organic compound. It contains a furan ring, a vinyl group, a methoxybenzyl group, and a triazolothiadiazole ring12. The molecular formula is C17H14N4O2S and the molecular weight is 338.3912.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. Detailed molecular structure analysis would require techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups and ring structures. For example, the vinyl group could participate in addition reactions, and the furan ring might undergo electrophilic aromatic substitution. However, without specific experimental data, it’s difficult to predict the exact chemical reactions this compound might undergo.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and functional groups. For example, the presence of the polar methoxy group and the potentially aromatic triazolothiadiazole and furan rings could influence the compound’s solubility, melting point, and other properties. However, without specific experimental data, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound.


Scientific Research Applications

Antiviral and Anticancer Properties

A series of fused 1,2,4-triazoles, including derivatives similar to the specified compound, were synthesized and evaluated for their antiviral activity against HIV-1 and HIV-2. Some of these compounds showed promising antiviral activities. Additionally, these compounds were evaluated for their inhibitory activity against Eg5, a kinesin motor protein involved in cell division, indicating potential anticancer applications. The structure-activity relationship (QSAR) of these analogues was also studied to understand their biological activities better (Khan et al., 2014).

Antibacterial and Antifungal Activities

Another research study focused on the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, exploring their antibacterial and antifungal potentials. These derivatives exhibited significant activities against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. This showcases the compound's potential in developing new antimicrobial agents (Shiradkar & Kale, 2006).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Typically, this information is provided in a Safety Data Sheet (SDS) for the compound3. However, without an SDS or specific studies on this compound, it’s not possible to provide detailed safety and hazard information.


Future Directions

The future research directions for a compound like this could be quite varied, depending on its properties and potential applications. It could be studied further for potential uses in fields like medicinal chemistry, materials science, or chemical synthesis. However, without specific information on this compound, it’s difficult to predict exact future directions.


Please note that this is a general analysis based on the structure and functional groups present in the compound. For a detailed and accurate analysis, specific experimental data and studies would be needed. If you have access to more specific information or references about this compound, I could provide a more detailed analysis.


properties

IUPAC Name

6-[(E)-2-(furan-2-yl)ethenyl]-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-22-13-6-4-12(5-7-13)11-15-18-19-17-21(15)20-16(24-17)9-8-14-3-2-10-23-14/h2-10H,11H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQBGVCCKRRQEM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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